molecular formula C8H11NO2 B14190685 (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one CAS No. 878633-73-9

(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one

Cat. No.: B14190685
CAS No.: 878633-73-9
M. Wt: 153.18 g/mol
InChI Key: DNPSJDTXKUVPNC-MRVPVSSYSA-N
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Description

(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a prop-2-en-1-yl substituent on a cyclopent-2-en-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopent-2-en-1-one Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the cyclopent-2-en-1-one ring with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the cyclopent-2-en-1-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted cyclopent-2-en-1-one derivatives.

Scientific Research Applications

(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-3-Amino-5-hydroxy-5-methylcyclopent-2-en-1-one
  • (5R)-3-Amino-5-hydroxy-5-ethylcyclopent-2-en-1-one
  • (5R)-3-Amino-5-hydroxy-5-(prop-1-en-1-yl)cyclopent-2-en-1-one

Uniqueness

(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

878633-73-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(5R)-3-amino-5-hydroxy-5-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C8H11NO2/c1-2-3-8(11)5-6(9)4-7(8)10/h2,4,11H,1,3,5,9H2/t8-/m1/s1

InChI Key

DNPSJDTXKUVPNC-MRVPVSSYSA-N

Isomeric SMILES

C=CC[C@]1(CC(=CC1=O)N)O

Canonical SMILES

C=CCC1(CC(=CC1=O)N)O

Origin of Product

United States

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